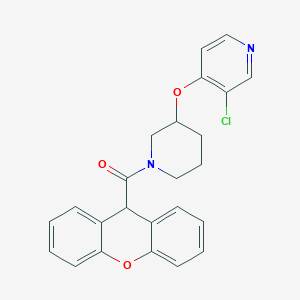

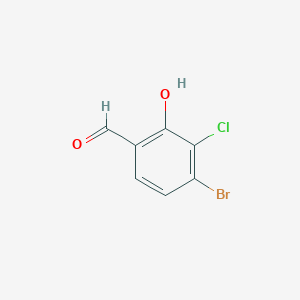

![molecular formula C7H12N2O2 B2526814 2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮 CAS No. 2091940-57-5](/img/structure/B2526814.png)

2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various azaspirodecanone derivatives has been explored in several studies. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and related compounds from D,L-pipecolic acid derivatives has been described, with a focus on oxidative cyclization of olefinic precursors . Another study synthesized a precursor of 8,9-dehydrotheaspirone, identified in white-fleshed nectarine juice, and confirmed its structure through chromatographic and spectral data . Additionally, the [3+2] cycloaddition of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the stereospecificity of the reaction .

Molecular Structure Analysis

The molecular structures of the synthesized azaspirodecanone derivatives have been elucidated using various spectroscopic techniques. For example, the absolute stereochemistry of diastereoisomers in the synthesis of 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was determined by NOE experiments . The envelope conformations of the isoxazolidine rings in the 5-oxa-2,6-diazaspiro[3.4]octan-1-one adducts were found to differ, affecting the positioning of substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azaspirodecanone derivatives are diverse and include oxidative cyclization , dehydration reactions , and [3+2] cycloaddition . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that are essential for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanone derivatives are closely related to their molecular structures. The presence of different substituents and functional groups can significantly influence these properties. For instance, the diastereomeric hemiacetals formed in the synthesis of the 2-hydroxy-2,6,10,10-tetramethyl derivative exhibit different physical properties due to their stereochemistry . The conjugation of the lactam ring with different phenyl moieties also affects the properties of the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives .

科学研究应用

降压特性

1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮衍生物(包括2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮)因其降压特性而受到研究。在研究中,这些化合物显示出作为α-肾上腺素能阻滞剂的潜力,表明其在控制高血压方面具有作用。特别是,一些衍生物表现出α1-肾上腺素能受体拮抗作用,这与高血压治疗相关(Caroon 等人,1981)。

神经保护作用

研究表明了1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮衍生物的神经保护作用。它们对大脑皮层突触体的钙摄取表现出抑制作用,并保护三乙基锡氯化物引起的大脑水肿和记忆缺陷。这些作用表明在治疗脑相关损伤或疾病方面具有潜在应用(Tóth 等人,1997)。

慢性肾脏疾病治疗

研究已发现与2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮相关的1-氧杂-4,9-二氮杂螺[5.5]十一烷基三取代脲是治疗慢性肾脏疾病的有效抑制剂。这些化合物在降低大鼠模型中的血清肌酐方面显示出有希望的结果,表明它们在慢性肾脏疾病治疗中的潜在用途(Kato 等人,2014)。

用于痴呆症治疗的毒蕈碱激动剂

一系列1-氧杂-2,8-二氮杂螺[4.5]癸-3-酮已被合成作为M1毒蕈碱激动剂。这些化合物(包括与2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮在结构上相关的化合物)在治疗痴呆症方面显示出潜力,在动物模型中表现出抗健忘作用和逆转东莨菪碱诱导的损伤的功效(Tsukamoto 等人,1995)。

钙通道拮抗作用

与2-氧杂-5,9-二氮杂螺[3.6]癸-8-酮类似的2,8-二氮杂螺[4.5]癸酮已被确定为T型钙通道的拮抗剂。这些化合物对这些通道表现出有效的抑制作用,在钙通道调节有益的条件下具有潜在的治疗应用(Fritch & Krajewski,2010)。

未来方向

属性

IUPAC Name |

2-oxa-5,9-diazaspiro[3.6]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-1-2-9-7(3-8-6)4-11-5-7/h9H,1-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORVOBDUIPQRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CNC1=O)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-5,9-diazaspiro[3.6]decan-8-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)

![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)